molecular formula C8H5Cl3F2O B6313083 2-(Difluoromethoxy)benzotrichloride CAS No. 1858255-38-5

2-(Difluoromethoxy)benzotrichloride

Cat. No. B6313083
M. Wt: 261.5 g/mol
InChI Key: DYRYOKSASUKKTR-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzotrichloride, also known as DFMTC, is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is a derivative of benzotrichloride. DFMTC has a wide range of applications in the medical and scientific fields due to its unique chemical properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(Difluoromethoxy)benzotrichloride involves the reaction of 2-hydroxybenzotrichloride with difluoromethyl ether in the presence of a suitable catalyst.

Starting Materials
2-hydroxybenzotrichloride, difluoromethyl ether, catalyst

Reaction
To a stirred solution of 2-hydroxybenzotrichloride in a suitable solvent, add difluoromethyl ether dropwise., Add a suitable catalyst to the reaction mixture and stir for a specific time period., After completion of the reaction, filter the mixture to remove any solid impurities., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain the final product, 2-(Difluoromethoxy)benzotrichloride.

Scientific Research Applications

2-(Difluoromethoxy)benzotrichloride is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of chemical intermediates. It is also used as a solvent for organic synthesis, a reagent for the synthesis of heterocyclic compounds, and a catalyst for the synthesis of polymers. Additionally, 2-(Difluoromethoxy)benzotrichloride is used in the synthesis of polyurethanes, polyesters, and polyamides.

Mechanism Of Action

2-(Difluoromethoxy)benzotrichloride is a versatile compound that can be used to catalyze a variety of reactions. It is an electrophilic reagent that can be used to activate electrophilic substrates, and it can also be used to catalyze nucleophilic substitution reactions. Additionally, 2-(Difluoromethoxy)benzotrichloride can be used to catalyze the Heck reaction, the Suzuki reaction, and the Stille reaction.

Biochemical And Physiological Effects

2-(Difluoromethoxy)benzotrichloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(Difluoromethoxy)benzotrichloride can inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, 2-(Difluoromethoxy)benzotrichloride has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-(Difluoromethoxy)benzotrichloride has also been shown to inhibit the activity of the enzyme thymidine kinase, which is involved in the synthesis of DNA.

Advantages And Limitations For Lab Experiments

2-(Difluoromethoxy)benzotrichloride has several advantages when used in lab experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a stable compound that does not degrade over time. However, 2-(Difluoromethoxy)benzotrichloride is a highly toxic compound, and it should be handled with care. Additionally, it should not be used in experiments involving human subjects, as it may cause serious health effects.

Future Directions

2-(Difluoromethoxy)benzotrichloride has a wide range of potential applications in the medical and scientific fields. In the future, it may be used as a drug delivery agent, a catalyst for the synthesis of drugs, a reagent for the synthesis of polymers, and a reagent for the synthesis of heterocyclic compounds. Additionally, it may be used as a reagent for the synthesis of polyurethanes, polyesters, and polyamides. Additionally, it may be used as an inhibitor of enzymes involved in the metabolism of drugs, and as an inhibitor of the enzyme acetylcholinesterase. Finally, it may be used as an inhibitor of the enzyme thymidine kinase, which is involved in the synthesis of DNA.

properties

IUPAC Name

1-(difluoromethoxy)-2-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-3-1-2-4-6(5)14-7(12)13/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRYOKSASUKKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233552
Record name Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)benzotrichloride

CAS RN

1858255-38-5
Record name Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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